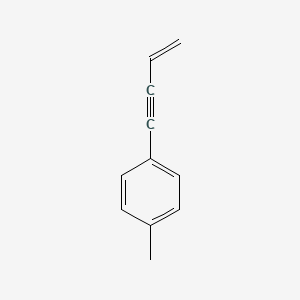
1-(But-3-en-1-yn-1-yl)-4-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(But-3-en-1-yn-1-yl)-4-methylbenzene is an organic compound with a unique structure that includes both an alkyne and an alkene functional group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(But-3-en-1-yn-1-yl)-4-methylbenzene typically involves the coupling of a but-3-en-1-yne moiety with a 4-methylbenzene derivative. One common method is the palladium-catalyzed cross-coupling reaction, which involves the use of palladium catalysts and appropriate ligands to facilitate the formation of the desired product . The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and the use of solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the compound may involve techniques such as distillation or chromatography to ensure high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(But-3-en-1-yn-1-yl)-4-methylbenzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.
Reduction: Reduction reactions can convert the alkyne and alkene groups to alkanes.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides or ketones, while reduction can produce alkanes. Substitution reactions can lead to various substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1-(But-3-en-1-yn-1-yl)-4-methylbenzene has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-(But-3-en-1-yn-1-yl)-4-methylbenzene involves its interaction with various molecular targets and pathways. The alkyne and alkene groups can participate in reactions with nucleophiles and electrophiles, leading to the formation of new chemical bonds. Additionally, the benzene ring can undergo aromatic substitution reactions, further diversifying the compound’s reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(But-3-en-1-yn-1-yl)-2,4,6-trimethylnaphthalene: Contains a similar but-3-en-1-yn-1-yl group attached to a naphthalene ring.
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: A compound with a but-1-en-3-yn-1-yl group attached to an indole ring.
Uniqueness
1-(But-3-en-1-yn-1-yl)-4-methylbenzene is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity. The presence of both alkyne and alkene groups, along with the benzene ring, allows for a wide range of chemical transformations and applications.
Eigenschaften
CAS-Nummer |
30011-66-6 |
|---|---|
Molekularformel |
C11H10 |
Molekulargewicht |
142.20 g/mol |
IUPAC-Name |
1-but-3-en-1-ynyl-4-methylbenzene |
InChI |
InChI=1S/C11H10/c1-3-4-5-11-8-6-10(2)7-9-11/h3,6-9H,1H2,2H3 |
InChI-Schlüssel |
XDRXVMNSUKPDSL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C#CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


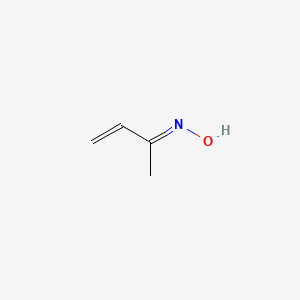

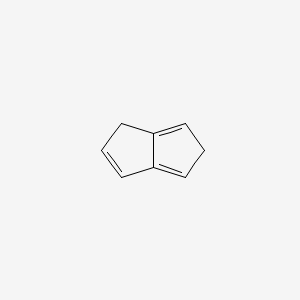

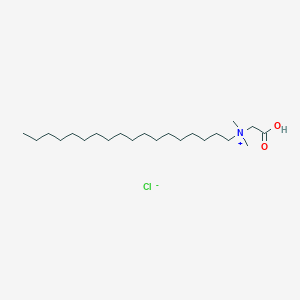
![Ethanone, 1-[2,6-dihydroxy-4-(phenylmethoxy)phenyl]-](/img/structure/B14688089.png)
![Diethyl {1-[(trimethylsilyl)oxy]ethenyl}phosphonate](/img/structure/B14688093.png)
![1H-Naphtho[2,3-F]indole](/img/structure/B14688098.png)
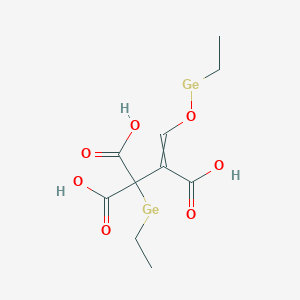

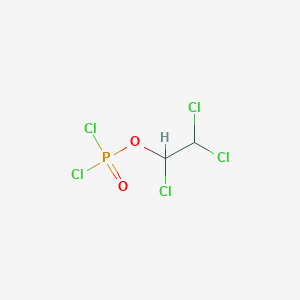
![4-Methyl-4-[2-({[5-methyl-2-(propan-2-yl)phenoxy]acetyl}oxy)ethyl]morpholin-4-ium iodide](/img/structure/B14688131.png)
![5-[(2-Chloro-4-nitrophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14688152.png)

